![molecular formula C2H4P2Se3 B14243645 2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane CAS No. 185347-02-8](/img/structure/B14243645.png)
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane is a unique organophosphorus compound characterized by the presence of selenium atoms in its bicyclic structure. The compound’s molecular formula is C2H4P2Se3, and it consists of 4 hydrogen atoms, 2 carbon atoms, 2 phosphorus atoms, and 3 selenium atoms
Chemical Reactions Analysis
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield selenium oxides, while reduction reactions could produce selenides .
Scientific Research Applications
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other organophosphorus compounds. In biology and medicine, its selenium content makes it a candidate for studying selenium’s role in biological systems and potential therapeutic applications. In industry, the compound’s unique properties may be leveraged for developing new materials and catalysts .
Mechanism of Action
The mechanism of action of 2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways in biological systems. The selenium atoms in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,3,5,6,7-Pentaselena-1,4-diphosphabicyclo[2.2.1]heptane and 2,3,5,6,7-Pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane . These compounds share a similar bicyclic structure but differ in the number and type of heteroatoms (selenium or oxygen) present. The uniqueness of this compound lies in its specific arrangement of selenium atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
185347-02-8 |
|---|---|
Molecular Formula |
C2H4P2Se3 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
2,5,7-triselena-1,4-diphosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C2H4P2Se3/c1-3-6-2-4(5-1)7-3/h1-2H2 |
InChI Key |
UBLGOEULVQNGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1P2[Se]CP([Se]1)[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



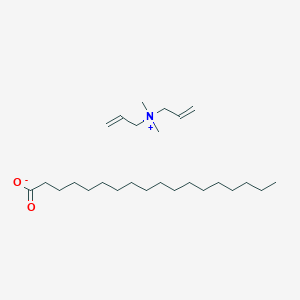
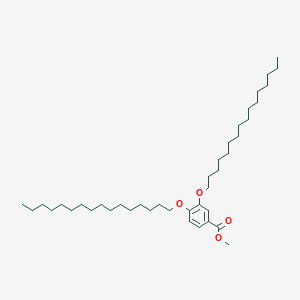
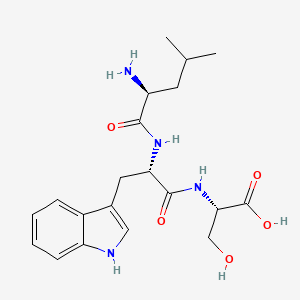
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)


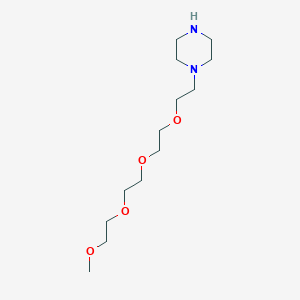
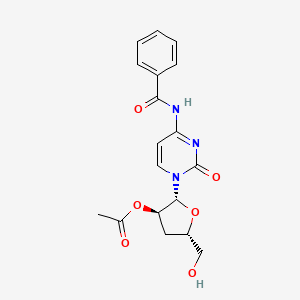

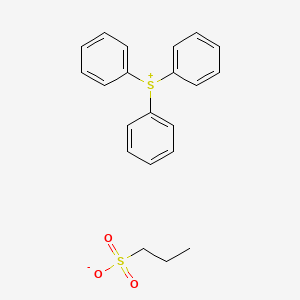
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)

